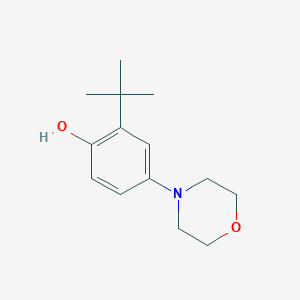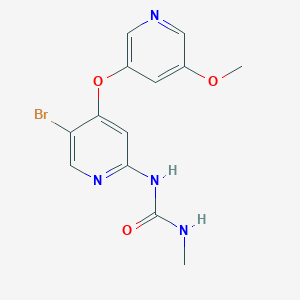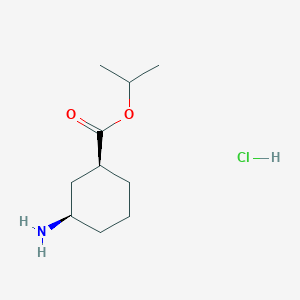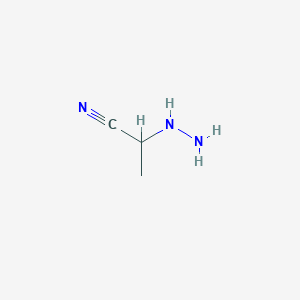
6-Bromo-2,4-dichloro-3-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,4-dichloro-3-fluoroquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, chlorine, and fluorine atoms in the quinoline ring enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-fluoroquinoline typically involves halogenation reactions. One common method is the cyclization of appropriate aniline derivatives followed by halogenation. For example, starting from 2,4-dichloroaniline, the compound can be synthesized through a series of steps involving bromination and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process requires precise control of temperature, reaction time, and the use of suitable solvents to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2,4-dichloro-3-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-coupling reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-coupling: Palladium or nickel catalysts in the presence of ligands.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities or different physical properties .
Applications De Recherche Scientifique
6-Bromo-2,4-dichloro-3-fluoroquinoline has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, especially in the development of antibacterial and antiviral agents.
Biological studies: The compound is used to study enzyme inhibition and receptor binding due to its unique halogenated structure.
Material science: It is used in the synthesis of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,4-dichloro-3-fluoroquinoline involves its interaction with biological targets such as enzymes and receptors. The halogen atoms enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-fluoroquinoline
- 6-Bromo-2,4-dichloroaniline
- 3-Bromo-4-chloro-6-fluoroquinoline
Uniqueness
6-Bromo-2,4-dichloro-3-fluoroquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms in the quinoline ring. This unique halogenation pattern enhances its chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H3BrCl2FN |
|---|---|
Poids moléculaire |
294.93 g/mol |
Nom IUPAC |
6-bromo-2,4-dichloro-3-fluoroquinoline |
InChI |
InChI=1S/C9H3BrCl2FN/c10-4-1-2-6-5(3-4)7(11)8(13)9(12)14-6/h1-3H |
Clé InChI |
PAQWHDFFRSHHBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=C(C(=N2)Cl)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)







![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)



